N,N-Dibenzylaniline

Description

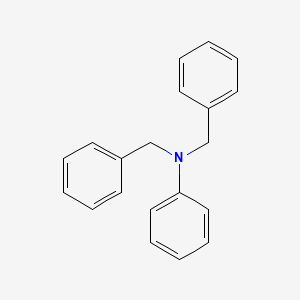

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGXOWLMGOPVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Record name | N,N-Dibenzylaniline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dibenzylaniline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059030 | |

| Record name | Benzenemethanamine, N-phenyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-73-6 | |

| Record name | Dibenzylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibenzylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibenzylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-phenyl-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-phenyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibenzylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dibenzylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GF9B456WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dibenzylaniline: Structure, Properties, and Synthesis

Introduction

N,N-Dibenzylaniline (CAS No. 91-73-6) is a tertiary aromatic amine characterized by an aniline core substituted with two benzyl groups on the nitrogen atom.[1] This compound serves as a significant intermediate in various fields of organic synthesis, including the manufacturing of dyes and pharmaceuticals.[1][2] Its unique structure, combining a nucleophilic nitrogen center with three aromatic rings, imparts a rich and complex reactivity profile. This guide provides a comprehensive overview of the chemical and physical properties of N,N-Dibenzylaniline, its molecular structure, established synthetic protocols, and key applications, tailored for professionals in research and drug development.

Molecular Structure and Spectroscopic Profile

The molecular structure of N,N-Dibenzylaniline, with the formula C₂₀H₁₉N, is fundamental to its chemical behavior.[3] The central nitrogen atom is bonded to a phenyl group and two benzyl groups. This arrangement allows for significant steric hindrance around the nitrogen, influencing its nucleophilicity and basicity. The molecule is not planar; the benzyl and phenyl groups adopt a propeller-like conformation to minimize steric strain.

// Atom nodes N [label="N", pos="0,0!"]; C_phenyl_1 [label="C", pos="-1.2,-0.5!"]; C_phenyl_2 [label="C", pos="-2.4,-0.2!"]; C_phenyl_3 [label="C", pos="-3.0,0.8!"]; C_phenyl_4 [label="C", pos="-2.4,1.8!"]; C_phenyl_5 [label="C", pos="-1.2,1.5!"]; C_phenyl_6 [label="C", pos="-0.6,0.5!"];

C_benzyl1_ch2 [label="CH₂", pos="1.2,-0.5!"]; C_benzyl1_1 [label="C", pos="2.4,-0.2!"]; C_benzyl1_2 [label="C", pos="3.0,0.8!"]; C_benzyl1_3 [label="C", pos="2.4,1.8!"]; C_benzyl1_4 [label="C", pos="1.2,1.5!"]; C_benzyl1_5 [label="C", pos="0.6,0.5!"]; C_benzyl1_6 [label="C", pos="1.2,-0.2!"]; // Placeholder for ring closure

C_benzyl2_ch2 [label="CH₂", pos="0,1.5!"]; C_benzyl2_1 [label="C", pos="-0.5,2.7!"]; C_benzyl2_2 [label="C", pos="-1.5,3.0!"]; C_benzyl2_3 [label="C", pos="-2.5,2.5!"]; C_benzyl2_4 [label="C", pos="-2.5,1.5!"]; C_benzyl2_5 [label="C", pos="-1.5,1.2!"]; C_benzyl2_6 [label="C", pos="-0.5,1.5!"]; // Placeholder for ring closure

// Invisible nodes for ring centers phenyl_center [label="", pos="-1.8,0.6!", style=invis]; benzyl1_center [label="", pos="1.8,0.6!", style=invis]; benzyl2_center [label="", pos="-1.5,2.1!", style=invis];

// Bonding edge [len=1.2]; N -- C_phenyl_1; N -- C_benzyl1_ch2; N -- C_benzyl2_ch2;

// Phenyl Ring C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

// Benzyl 1 Ring C_benzyl1_ch2 -- C_benzyl1_1; C_benzyl1_1 -- C_benzyl1_2; C_benzyl1_2 -- C_benzyl1_3; C_benzyl1_3 -- C_benzyl1_4; C_benzyl1_4 -- C_benzyl1_5; C_benzyl1_5 -- C_benzyl1_6; C_benzyl1_6 -- C_benzyl1_1;

// Benzyl 2 Ring C_benzyl2_ch2 -- C_benzyl2_1; C_benzyl2_1 -- C_benzyl2_2; C_benzyl2_2 -- C_benzyl2_3; C_benzyl2_3 -- C_benzyl2_4; C_benzyl2_4 -- C_benzyl2_5; C_benzyl2_5 -- C_benzyl2_6; C_benzyl2_6 -- C_benzyl2_1;

// Add labels for rings label_phenyl [label="Aniline Ring", pos="-3.5, -0.5!", fontsize=10]; label_benzyl1 [label="Benzyl Group 1", pos="3.5, -0.5!", fontsize=10]; label_benzyl2 [label="Benzyl Group 2", pos="-0.5, 3.5!", fontsize=10]; } end_dot Caption: 2D representation of N,N-Dibenzylaniline.

Crystallography: N,N-Dibenzylaniline crystallizes in the monoclinic crystal system.[4] X-ray diffraction studies have determined its space group to be P2₁/n, with unit cell dimensions of a=11.751 Å, b=9.060 Å, c=29.522 Å, and β=94.589°.[4] These structural details are crucial for understanding solid-state packing and intermolecular interactions, which can be significant in materials science applications.

Spectroscopic Data: The identity and purity of N,N-Dibenzylaniline are routinely confirmed by spectroscopic methods.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by a singlet for the four benzylic protons (CH₂) and a series of multiplets in the aromatic region corresponding to the protons of the three phenyl rings.[5][6]

-

¹³C NMR (in CDCl₃): The carbon spectrum shows a characteristic peak for the benzylic carbons, along with multiple signals for the aromatic carbons of the aniline and benzyl moieties.[6]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for C-H stretching of the aromatic rings and the CH₂ groups, as well as C-N stretching vibrations.[3][7]

-

Mass Spectrometry: The mass spectrum typically shows a molecular ion peak (M+) at m/z 273, corresponding to the molecular weight of the compound.[3][8] Common fragmentation patterns involve the loss of benzyl or phenyl groups.

Physicochemical Properties

N,N-Dibenzylaniline is typically a white to light yellow crystalline solid.[1] It is practically insoluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, and tetrahydrofuran.[1]

| Property | Value | Source(s) |

| CAS Number | 91-73-6 | [3] |

| Molecular Formula | C₂₀H₁₉N | [3] |

| Molecular Weight | 273.38 g/mol | [9] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 69-71 °C | [9][10] |

| Boiling Point | 180 °C at 1 mmHg | [9][11] |

| Density | ~1.04-1.09 g/cm³ | [12][13] |

| Solubility | Insoluble in water; soluble in ethanol, ether | [1][4] |

Synthesis and Manufacturing

The most common and straightforward synthesis of N,N-Dibenzylaniline is the direct N-alkylation of aniline with a benzyl halide, such as benzyl bromide or benzyl chloride.[4][14] The causality behind this choice is the high reactivity of benzyl halides in Sₙ2 reactions and the nucleophilicity of the aniline nitrogen.

Underlying Principle: The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic benzylic carbon of the benzyl halide. This occurs in two successive steps, first forming N-benzylaniline, which is then further alkylated to the desired tertiary amine. The use of a base is critical to neutralize the hydrohalic acid (HBr or HCl) byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. A weak base like sodium bicarbonate or carbonate is often sufficient.

// Workflow connections {Aniline, BenzylHalide, Base, Solvent} -> Reaction [style=invis]; Reaction -> Quench -> Extract -> Dry -> Concentrate -> Purify -> FinalProduct; } end_dot Caption: General workflow for the synthesis of N,N-Dibenzylaniline.

Standard Laboratory Protocol

This protocol is a self-validating system; successful execution will yield a product whose physical and spectroscopic data match the established values.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), acetonitrile (as solvent), and sodium bicarbonate (2.2 eq.).

-

Addition of Alkylating Agent: Add benzyl bromide (2.2 eq.) dropwise to the stirred suspension. The slight excess of the benzylating agent ensures the complete conversion of aniline.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N,N-Dibenzylaniline as a white solid.[15][16]

A patent describes a method using a benzyl halide, an amine, and a base in a reaction solvent, highlighting the potential for high yields (up to 99%) and environmentally friendly conditions by avoiding precious metal catalysts.[15]

Chemical Reactivity and Applications

The reactivity of N,N-Dibenzylaniline is governed by the tertiary amine functionality and the three aromatic rings.

Reactivity of the Amine: As a tertiary amine, the nitrogen lone pair is basic and nucleophilic.[17] However, the steric bulk of the two benzyl groups and the phenyl group diminishes its nucleophilicity compared to less substituted amines. It can react with strong acids to form ammonium salts.[18] Unlike primary or secondary amines, it does not react with nitrous acid to form stable N-nitrosamines under standard conditions; instead, tertiary aromatic amines may undergo electrophilic substitution on the activated phenyl ring.[19]

Reactivity of the Aromatic Rings: The dibenzylamino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution on the aniline ring.[20] This high reactivity makes N,N-Dibenzylaniline a useful precursor for synthesizing substituted anilines.

Key Applications:

-

Intermediate in Dye Synthesis: Like other N-alkylated anilines (e.g., N,N-diethylaniline), it serves as a precursor in the synthesis of certain dyes.[2]

-

Organic Synthesis Building Block: Its activated aromatic ring and the potential for transformations at the benzylic positions make it a versatile building block.[21] For example, it can be a substrate in reactions involving C-H activation adjacent to the nitrogen atom.

-

Pharmaceutical and Agrochemical Industries: It is cited as a valuable intermediate for pharmaceuticals and agrochemicals.[15]

-

Palladium Detection: A nitroso derivative of N,N-Dibenzylaniline can be used in a colorimetric test for the detection of palladium.[4]

Safety and Handling

N,N-Dibenzylaniline is considered hazardous. It is harmful if swallowed or in contact with skin.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[22] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[10]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[3][9] Some sources also list H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3][23]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water/soap).[9]

Conclusion

N,N-Dibenzylaniline is a well-characterized tertiary amine with a robust profile of applications rooted in its unique structural and electronic properties. Its synthesis is straightforward, making it an accessible intermediate for researchers. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the development of new dyes, pharmaceuticals, and other advanced materials.

References

-

PubChem. N,N-Dibenzylaniline | C20H19N | CID 66681. National Center for Biotechnology Information. [Link]

-

Wikipedia. Dibenzylaniline. [Link]

-

ChemBK. Aniline, N,N-dibenzyl-. [Link]

- Google Patents. CN102040527A - Preparation method of N,N-benzyl diphenylamine.

-

ACS Publications. Functionalization of N-Aryl Tertiary Amines through Three-Component Reactions. The Journal of Organic Chemistry. [Link]

-

Supporting Information for Synthesis of Aromatic Amines. [Link]

-

SpectraBase. N,N-Dibenzylaniline - Optional[MS (GC)] - Spectrum. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information for Ru-OMC catalyst. [Link]

-

The Royal Society of Chemistry. Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

-

Chemistry LibreTexts. 20.7: Reactions of Arylamines. [Link]

-

Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

-

Chemistry LibreTexts. Reactivity of Amines. [Link]

-

Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]

-

PubChemLite. N,n-dibenzylaniline (C20H19N). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]

-

National Institute of Standards and Technology. Dibenzylamine - the NIST WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Versatile Role of N,N-Diethylaniline. [Link]

Sources

- 1. CAS 91-73-6: N,N-dibenzylaniline | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. N,N-Dibenzylaniline | C20H19N | CID 66681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibenzylaniline - Wikipedia [en.wikipedia.org]

- 5. N,N-DIBENZYLANILINE(91-73-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. N,N-DIBENZYLANILINE(91-73-6) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. N,N-DIBENZYLANILINE CAS#: 91-73-6 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]

- 16. pure.uva.nl [pure.uva.nl]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. studymind.co.uk [studymind.co.uk]

- 19. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 23. N,N-Dibenzylaniline | 91-73-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Synthesis of N,N-Dibenzylaniline from Aniline and Benzyl Bromide: An In-depth Technical Guide

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of N,N-dibenzylaniline, a valuable tertiary amine intermediate, through the nucleophilic substitution reaction between aniline and benzyl bromide. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, and addresses critical aspects of purification, characterization, and safety. By integrating field-proven insights with established chemical principles, this guide serves as an authoritative resource for the successful laboratory-scale preparation of N,N-dibenzylaniline.

Introduction and Strategic Importance

N,N-dibenzylaniline is a tertiary aromatic amine characterized by an aniline core functionalized with two benzyl groups on the nitrogen atom. Its unique structural features make it a versatile intermediate in various chemical sectors. It is utilized in the synthesis of dyes and as a precursor for more complex molecular architectures in materials science and pharmaceutical research[1]. While its direct application in drug development is not widespread, its structural motif appears in various pharmacologically active compounds, making its synthesis a relevant topic for medicinal chemists.

The most common and direct synthetic route to N,N-dibenzylaniline is the double N-alkylation of aniline using a benzyl halide, such as benzyl bromide[1]. This method, while conceptually straightforward, requires careful control of reaction conditions to favor the formation of the desired tertiary amine over the mono-alkylated intermediate, N-benzylaniline, and to minimize the formation of quaternary ammonium salts. This guide provides a robust protocol to achieve a high yield of the desired product.

Reaction Mechanism and Theoretical Framework

The synthesis of N,N-dibenzylaniline from aniline and benzyl bromide proceeds via a sequential bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically facilitated by a weak base, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), to neutralize the hydrobromic acid (HBr) generated during the reaction[2][3].

Stepwise N-Alkylation

The overall transformation occurs in two consecutive SN2 steps:

-

First Alkylation: Aniline, acting as the nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide. This results in the formation of the secondary amine, N-benzylaniline, and one equivalent of HBr.

-

Second Alkylation: The newly formed N-benzylaniline is also nucleophilic and reacts with a second molecule of benzyl bromide to yield the final product, N,N-dibenzylaniline, and another equivalent of HBr.

The Critical Role of the Base

The presence of a base is crucial for several reasons:

-

Neutralization: The HBr produced in each step is an acid that can protonate the nitrogen atom of aniline or N-benzylaniline. This protonation would form the corresponding ammonium salt, rendering the amine non-nucleophilic and halting the reaction. The base neutralizes the HBr, preventing this deactivation[2].

-

Enhanced Nucleophilicity: While aniline is a moderate nucleophile, the base can deprotonate it to a small extent, increasing its nucleophilicity and promoting the reaction.

-

Driving Equilibrium: By consuming the HBr byproduct, the base drives the reaction equilibrium towards the formation of the products.

Potassium carbonate is an excellent choice for this reaction as it is a mild, inexpensive, and environmentally benign base that is effective in promoting N-alkylation reactions[4][5][6]. It is sufficiently basic to neutralize the HBr without causing significant side reactions.

Mechanistic Diagram

Caption: SN2 mechanism for the synthesis of N,N-dibenzylaniline.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of N,N-dibenzylaniline. Adherence to safety precautions is paramount.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Comments |

| Aniline | C₆H₅NH₂ | 93.13 | 4.65 g (4.56 mL) | 50 | Freshly distilled recommended |

| Benzyl Bromide | C₆H₅CH₂Br | 171.04 | 18.81 g (12.9 mL) | 110 | Lachrymator, handle in fume hood |

| Potassium Carbonate | K₂CO₃ | 138.21 | 15.2 g | 110 | Anhydrous, finely powdered |

| Acetone | C₃H₆O | 58.08 | 200 mL | - | Reagent grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction |

| Saturated NaCl (aq) | - | - | ~50 mL | - | For washing |

| Anhydrous MgSO₄ | - | - | ~10 g | - | For drying |

| Ethanol or Hexane | - | - | As needed | - | For recrystallization |

Experimental Workflow Diagram

Caption: Step-by-step workflow for N,N-dibenzylaniline synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (4.65 g, 50 mmol), anhydrous potassium carbonate (15.2 g, 110 mmol), and acetone (200 mL).

-

Reagent Addition: Begin stirring the suspension at room temperature. Slowly add benzyl bromide (18.81 g, 110 mmol) to the flask dropwise over 15-20 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 56°C for acetone) and maintain reflux with vigorous stirring for 16-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

-

Initial Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the salts with a small amount of acetone (~20 mL).

-

Solvent Removal: Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the acetone.

-

Aqueous Workup: To the resulting residue, add deionized water (100 mL) and diethyl ether (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers.

-

Extraction and Drying: Extract the aqueous layer with an additional portion of diethyl ether (50 mL). Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

-

Final Product Isolation: Filter off the drying agent and remove the diethyl ether on a rotary evaporator. The crude product will be obtained as a yellowish oil or solid.

-

Purification by Recrystallization: The crude N,N-dibenzylaniline can be purified by recrystallization[7]. Dissolve the crude product in a minimum amount of hot ethanol or n-hexane. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Results and Characterization

Expected Yield and Physical Properties

| Property | Expected Value | Source |

| Theoretical Yield | 13.67 g | Calculated |

| Appearance | Yellowish-white crystals | [1] |

| Melting Point | 69.0 °C | [1] |

| Molecular Weight | 273.38 g/mol | [8] |

Spectroscopic Data for Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35-7.15 (m, 10H, Ar-H of benzyl), 7.10 (t, J=7.6 Hz, 2H, Ar-H), 6.70 (d, J=8.0 Hz, 2H, Ar-H), 6.65 (t, J=7.2 Hz, 1H, Ar-H), 4.65 (s, 4H, -CH₂-).[9][10]

-

¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 149.3, 138.7, 129.4, 128.7, 126.9, 126.7, 116.8, 112.6, 54.2.[11]

-

IR (KBr, cm⁻¹): 3060, 3030 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1595, 1495 (C=C stretch), 1360 (C-N stretch), 730, 695 (Ar C-H bend).

Safety, Handling, and Waste Disposal

Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Benzyl Bromide: Corrosive and a strong lachrymator (causes tearing)[12]. It is toxic and can cause severe burns. Always handle in a fume hood and wear gloves, safety goggles, and a lab coat[13][14].

Acetone & Diethyl Ether: Highly flammable solvents. Ensure there are no open flames or spark sources in the vicinity.

Waste Disposal:

-

Organic Waste: All organic filtrates and solvents should be collected in a designated halogenated or non-halogenated organic waste container as appropriate.

-

Aqueous Waste: The aqueous layers from the workup should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

-

Solid Waste: The filtered inorganic salts can be dissolved in water and disposed of down the drain.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Insufficient base; Loss during workup. | Increase reaction time and monitor by TLC. Ensure K₂CO₃ is anhydrous and finely powdered. Be careful during extractions to avoid emulsions. |

| Presence of N-benzylaniline | Insufficient benzyl bromide; Short reaction time. | Use the recommended excess of benzyl bromide. Ensure the reaction has gone to completion by TLC. The mono-alkylated product can be separated by column chromatography if necessary. |

| Oily Product / Fails to Crystallize | Presence of impurities (e.g., unreacted starting material, mono-alkylated product). | Attempt purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure all solvent is removed before attempting recrystallization. |

| Dark-colored product | Aniline oxidation; Impurities in benzyl chloride. | Use freshly distilled aniline. Ensure benzyl bromide is of high purity. The product can be decolorized using activated charcoal during recrystallization[15]. |

References

-

Best Conditions For N-Alkylation? - Sciencemadness.org. (2022). Available at: [Link]

-

benzylaniline - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Benzyl-Bromide - Safety Data Sheet. (2013). Available at: [Link]

- Preparation method of N,N-benzyl diphenylamine - Google Patents. (n.d.).

-

N,N-Dibenzylaniline | C20H19N - PubChem. (n.d.). Available at: [Link]

-

Dibenzylaniline - Wikipedia. (n.d.). Available at: [Link]

-

Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). ResearchGate. Available at: [Link]

-

Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono - IRIS. (n.d.). Available at: [Link]

-

Recent Applications of Potassium Carbonate in Organic Synthesis. (2014). ChemInform. Available at: [Link]

-

Supplementary Material - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Potassium Carbonate in Chemical Synthesis: Drying and Buffering Roles. (n.d.). Available at: [Link]

-

Purification of N,N-Dimethylaniline - Chempedia - LookChem. (n.d.). Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst - The Royal Society of Chemistry. (2011). Available at: [Link]

-

Recrystallization - Single Solvent. (n.d.). University of Calgary. Available at: [Link]

- Purification of N-substituted aminobenzaldehydes - Google Patents. (n.d.).

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Available at: [Link]

- N-benzyl aniline derivative and preparation method and application thereof - Google Patents. (n.d.).

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES - DergiPark. (n.d.). Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Available at: [Link]

-

Recrystallization: Figure 1. Structure of Aniline | PDF - Scribd. (n.d.). Available at: [Link]

Sources

- 1. Dibenzylaniline - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. N,N-Dibenzylaniline | C20H19N | CID 66681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-DIBENZYLANILINE(91-73-6) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. westliberty.edu [westliberty.edu]

- 14. synquestlabs.com [synquestlabs.com]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to N,N-Dibenzylaniline for Scientific Professionals

This guide provides a comprehensive technical overview of N,N-Dibenzylaniline, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic identification to explore the synthesis, reactivity, and practical applications of this versatile tertiary amine, grounding all information in established scientific principles and methodologies.

Core Identification and Physicochemical Properties

N,N-Dibenzylaniline is a tertiary aromatic amine characterized by an aniline core functionalized with two benzyl groups on the nitrogen atom. This structure imparts specific chemical properties that are foundational to its utility in organic synthesis.

IUPAC Name: N,N-dibenzylaniline[1][2] CAS Number: 91-73-6[1][2][3]

The molecule's identity is unequivocally established by these identifiers, ensuring consistency in research and regulatory contexts. Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₉N | [1][2][3] |

| Molecular Weight | 273.38 g/mol | [1][2][4] |

| Appearance | White to yellowish-white crystalline powder | [3][5] |

| Melting Point | 69-71 °C | [3][4] |

| Boiling Point | ~300 °C (decomposes); 180 °C at 1 mmHg | [3][4] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | [3] |

| Density | ~1.098 g/cm³ | [4] |

Synthesis and Purification: A Practical Approach

The synthesis of N,N-Dibenzylaniline is most commonly achieved via the nucleophilic substitution reaction between aniline and a benzyl halide, such as benzyl bromide or benzyl chloride.[3] Understanding the causality behind the experimental choices is critical for optimizing yield and purity.

Synthetic Pathway and Mechanism

The primary synthetic route is the N-alkylation of aniline. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide ion.

A critical challenge in this synthesis is controlling the degree of alkylation. The initial reaction forms N-benzylaniline (a secondary amine), which is also nucleophilic and can react with another equivalent of benzyl halide to form the desired N,N-Dibenzylaniline.[7] If not properly controlled, the reaction can even proceed to form a quaternary ammonium salt.[8][9]

To favor the formation of the tertiary amine, stoichiometry is key. Using at least two equivalents of the benzyl halide for every one equivalent of aniline is standard practice. The reaction is typically performed in the presence of a weak base, such as potassium carbonate or sodium bicarbonate, to neutralize the hydrohalic acid (e.g., HBr or HCl) byproduct.[5][7] This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

Caption: SN2 mechanism for the synthesis of N,N-Dibenzylaniline.

Detailed Experimental Protocol (Catalyst-Free Method)

This protocol is adapted from established methodologies for N-alkylation of anilines.[10]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq), anhydrous potassium carbonate (3.0 eq), and a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: While stirring, add benzyl bromide (2.2 eq) dropwise to the mixture at room temperature. The dropwise addition helps to control any initial exotherm.

-

Reaction: Heat the mixture to reflux (typically ~80°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer to yield the crude N,N-Dibenzylaniline, which can then be purified.

Purification: Achieving Analytical Purity

The choice of purification method depends on the nature of the impurities and the required scale.

Protocol 1: Purification by Recrystallization [11][12]

This is the preferred method for removing minor impurities when the crude product is a solid.

-

Solvent Selection: Choose a solvent in which N,N-Dibenzylaniline is soluble when hot but sparingly soluble when cold. Ethanol is often a suitable choice.[11]

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat. Perform a hot filtration to remove the charcoal.[13]

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals via vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Caption: Workflow for the purification of N,N-Dibenzylaniline by recrystallization.

Protocol 2: Column Chromatography [10]

This method is effective for separating the product from unreacted starting materials and mono-benzylated byproducts, especially for oily crude products.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, typically a gradient of hexane/ethyl acetate (e.g., starting with 98:2).[11] The addition of a small amount of triethylamine (~0.5%) to the eluent can prevent streaking by neutralizing the acidic sites on the silica gel.

-

Procedure: The crude product is loaded onto the column and eluted with the mobile phase, collecting fractions and combining those containing the pure product as identified by TLC.

Structural Characterization and Reactivity

Spectroscopic Data

Authenticating the structure of synthesized N,N-Dibenzylaniline is achieved through standard spectroscopic techniques.

-

¹H NMR: The spectrum is characterized by a multiplet in the aromatic region (~6.7-7.4 ppm) corresponding to the 15 aromatic protons of the three phenyl rings. A key feature is a singlet at approximately 4.7 ppm, which integrates to 4 protons and corresponds to the two equivalent benzylic methylene (-CH₂-) groups.[14]

-

¹³C NMR: The spectrum shows characteristic signals for the aromatic carbons and a distinct peak for the benzylic carbon at ~54 ppm.[14]

-

IR Spectroscopy: The spectrum will show C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the CH₂ groups (~2850-2950 cm⁻¹). Strong C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region, and C-N stretching will be observed around 1350 cm⁻¹.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) is observed at m/z = 273. The fragmentation pattern often includes a prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), and a peak at m/z = 182, resulting from the loss of a benzyl group.[15]

Chemical Reactivity

The reactivity of N,N-Dibenzylaniline is governed by the nucleophilic nitrogen center and the electron-rich nature of the aniline phenyl ring.

-

Nucleophilicity: The nitrogen lone pair, while less available than in aliphatic tertiary amines due to delocalization into the phenyl ring, can still act as a nucleophile.[8][16]

-

Electrophilic Aromatic Substitution: The dibenzylamino group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution on the aniline ring.[17] This high reactivity can make monosubstitution challenging, often leading to polysubstituted products. This property is exploited in the synthesis of various derivatives.

-

Oxidation: The compound can undergo oxidation at the benzylic position. A modern application involves its use in metal-free photoredox-catalyzed α-oxygenation to form imide compounds, which are valuable in materials science and pharmaceutical research.[5]

Applications in Research and Development

N,N-Dibenzylaniline is more than a simple organic compound; it is a versatile intermediate with applications ranging from traditional industries to modern drug discovery.

-

Dye Synthesis: It serves as a precursor in the manufacture of certain dyes and pigments.[3]

-

Pharmaceutical and Agrochemical Intermediate: As a significant organic intermediate, it is a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[10]

-

Drug Development: While N,N-Dibenzylaniline itself is not a therapeutic agent, its core structure is relevant. For instance, various N-benzylaniline derivatives have been synthesized and investigated for their potential as antibacterial agents, including against methicillin-resistant Staphylococcus aureus (MRSA).[18] The dibenzylamino moiety can be incorporated into larger molecular scaffolds to modulate properties like lipophilicity and target binding.

-

Analytical Chemistry: A nitroso derivative of N,N-Dibenzylaniline can be used in the colorimetric detection of palladium.[3]

Safety and Handling

N,N-Dibenzylaniline is considered hazardous and requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed or in contact with skin.[19] It may also cause skin and serious eye irritation.[20]

-

Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[11][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19]

This guide provides a foundational yet detailed understanding of N,N-Dibenzylaniline, equipping the research professional with the necessary knowledge for its synthesis, purification, characterization, and safe application in a scientific context.

References

-

Wikipedia. (n.d.). Dibenzylaniline. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). N,N-Dibenzylaniline. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzylaniline. Retrieved January 6, 2026, from [Link]

-

Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). N,N-Dibenzylaniline. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN102040527A - Preparation method of N,N-benzyl diphenylamine.

-

CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved January 6, 2026, from [Link]

-

Unknown Source. (n.d.). Amines. Retrieved January 6, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Dibenzylamine. NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved January 6, 2026, from [Link]

-

OpenStax. (2023). 24.8 Reactions of Arylamines. In Organic Chemistry. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.

-

Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the N-benzylation of aniline with benzyl alcohol through borrowing hydrogen (BH) methodology. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2014). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. Retrieved January 6, 2026, from [Link]

-

. (1976). Kinetic and Mechanism of Benzylation of Anilines. Retrieved January 6, 2026, from [Link]

-

Unknown Source. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved January 6, 2026, from [Link]

Sources

- 1. N,N-Dibenzylaniline | C20H19N | CID 66681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dibenzylaniline, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Dibenzylaniline - Wikipedia [en.wikipedia.org]

- 4. N,N-DIBENZYLANILINE CAS#: 91-73-6 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic and Mechanism of Benzylation of Anilines [iris.unict.it]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. scribd.com [scribd.com]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]

- 18. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 19. digibuo.uniovi.es [digibuo.uniovi.es]

- 20. N-Benzylideneaniline | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-Dibenzylaniline: Synthesis, Characterization, and Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N,N-Dibenzylaniline. Moving beyond basic data, we delve into the causality behind its synthesis, robust methods for its characterization, and its utility as a pivotal intermediate in organic synthesis.

Core Physicochemical & Structural Properties

N,N-Dibenzylaniline (CAS No. 91-73-6) is a tertiary aromatic amine characterized by an aniline core with two benzyl groups substituted on the nitrogen atom.[1] This structure imparts specific reactivity and physical properties, making it a valuable building block. The compound typically appears as a white to light yellow crystalline solid.[1] It is generally insoluble in water but soluble in organic solvents like ethanol and ether.[1]

The core quantitative data for N,N-Dibenzylaniline is summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉N | [1][2][3][4][5] |

| Molecular Weight | 273.38 g/mol (often cited as 273.4 g/mol ) | [2][3][5] |

| CAS Number | 91-73-6 | [1][2][3][4] |

| IUPAC Name | N,N-dibenzylaniline | [2][5] |

| Melting Point | 69-70 °C | [4][6] |

| Boiling Point | ~300-432.8 °C at 760 mmHg | [4][6] |

| Density | ~1.098 g/cm³ | [4][5] |

| Appearance | White to yellowish-white crystalline powder | [1][6] |

| XLogP3 | 5.7 | [2][5] |

| Hydrogen Bond Donor Count | 0 | [4][5] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 5 | [4][5] |

Synthesis and Mechanistic Considerations

The primary route to synthesizing N,N-Dibenzylaniline is through the nucleophilic substitution reaction of aniline with a benzyl halide, such as benzyl bromide or benzyl chloride. This is a classic example of N-alkylation.

Causality in Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

-

Stoichiometry: A molar excess of the benzyl halide (at least 2 equivalents) is required to ensure complete dibenzylation of the aniline nitrogen.

-

Base: The reaction generates hydrohalic acid (HBr or HCl) as a byproduct. A base, such as sodium bicarbonate or sodium carbonate, is essential to neutralize this acid.[7] Without a base, the aniline starting material would be protonated, forming an ammonium salt. This deactivates its nucleophilicity, halting the reaction.

-

Solvent: A polar aprotic solvent is typically used to dissolve the reactants.

-

Competition: A primary challenge in this synthesis is controlling the extent of alkylation. The initial reaction of aniline forms N-benzylaniline (a secondary amine), which can then react again to form the desired tertiary amine, N,N-Dibenzylaniline. If conditions are not carefully controlled, mixtures of mono- and di-substituted products can be obtained.[8] Industrial processes have been developed that do not require precious metal catalysts, using a base to drive the reaction to completion, resulting in high yields.[9]

General Laboratory Synthesis Protocol

This protocol describes a robust method for the synthesis and purification of N,N-Dibenzylaniline.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 eq.), sodium bicarbonate (2.2 eq.), and a suitable solvent (e.g., acetonitrile).[7]

-

Stir the mixture to create a suspension.

-

Add benzyl bromide (2.1 eq.) to the flask.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

Step 3: Work-up and Extraction

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (sodium bicarbonate and sodium bromide).

-

Transfer the filtrate to a separatory funnel.

-

Extract the aqueous layer with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

-

Concentrate the dried organic solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure N,N-Dibenzylaniline as a white solid.[7][8]

Caption: Workflow for the synthesis of N,N-Dibenzylaniline.

Structural Validation and Spectroscopic Data

Confirming the identity and purity of synthesized N,N-Dibenzylaniline is paramount. This is achieved through a combination of spectroscopic techniques, each providing unique structural information.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of δ 7.20-7.50 ppm (from the two benzyl groups) and δ 6.60-6.80 ppm (from the N-phenyl group).[7][10]- Benzylic Protons: A characteristic singlet at approximately δ 4.65-4.75 ppm, integrating to 4H, representing the two CH₂ groups.[7][10] |

| ¹³C NMR | - Multiple signals in the aromatic region (~112-149 ppm) corresponding to the distinct carbon environments of the three phenyl rings.- A signal around δ 54 ppm for the benzylic carbons (-CH₂-).[7][10] |

| IR Spectroscopy | - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- C-N Stretch: Bands in the region of 1360-1310 cm⁻¹.- Aromatic C=C Bending: Characteristic peaks in the fingerprint region. |

| Mass Spectrometry (GC-MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 273, corresponding to the molecular weight of the compound.[10][11]- Fragmentation: A major fragment peak at m/z = 91, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺. |

Spectroscopic data for N,N-Dibenzylaniline can be found in various databases.[2][11][12][13]

Applications in Research and Drug Development

N,N-Dibenzylaniline serves as an important intermediate in organic synthesis rather than an end-product itself.[9] Its utility stems from the reactivity of its constituent parts.

-

Intermediate for Dyes and Pharmaceuticals: The core structure is a scaffold used in the manufacture of more complex molecules, including dyes and potential pharmaceutical agents.[1][9]

-

Synthetic Handle: The aniline ring is activated by the nitrogen atom, making it susceptible to electrophilic aromatic substitution reactions at the ortho and para positions. This allows for the introduction of new functional groups.

-

Protecting Group Chemistry: While not its primary use, the dibenzyl groups on the nitrogen can be considered protecting groups that can be removed under certain hydrogenolysis conditions.

The role of intermediates is crucial in drug development, bridging laboratory-scale discovery with industrial production by simplifying complex syntheses and improving cost-efficiency.[] While N,N-Dibenzylaniline may not be a direct component of a final drug, its structural motifs are found in various biologically active compounds. Its synthesis and modification are representative of the chemical transformations essential for building libraries of potential drug candidates.[15]

Caption: N,N-Dibenzylaniline as a central precursor in synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of N,N-Dibenzylaniline is essential for laboratory safety.

GHS Hazard Identification:

-

Pictogram: GHS07 (Exclamation mark)[6]

-

Hazard Statements:

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]

-

Personal Protective Equipment (PPE):

-

Handling:

-

First Aid:

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][18]

-

Store away from strong oxidizing agents.[18]

References

-

N,N-Dibenzylaniline | C20H19N | CID 66681 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

N,N-Dibenzylaniline | 91-73-6. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

- Preparation method of N,N-benzyl diphenylamine. (2011). Google Patents.

-

Dibenzylaniline. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Supporting Information for publications. (n.d.). Wiley-VCH. Retrieved January 6, 2026, from [Link]

-

Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. (2011). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark. Retrieved January 6, 2026, from [Link]

-

N,N-Dibenzylaniline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

SAFETY DATA SHEET - N,N-Dimethylaniline. (2024, November 28). PENTA s.r.o. Retrieved January 6, 2026, from [Link]

Sources

- 1. CAS 91-73-6: N,N-dibenzylaniline | CymitQuimica [cymitquimica.com]

- 2. N,N-Dibenzylaniline | C20H19N | CID 66681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N,N-Dibenzylaniline|lookchem [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dibenzylaniline - Wikipedia [en.wikipedia.org]

- 7. pure.uva.nl [pure.uva.nl]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. N,N-DIBENZYLANILINE(91-73-6) 1H NMR [m.chemicalbook.com]

- 13. N,N-DIBENZYLANILINE(91-73-6) IR Spectrum [m.chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. N,N-Dibenzylaniline, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. pentachemicals.eu [pentachemicals.eu]

A Comprehensive Technical Guide to the Physical Properties of N,N-Dibenzylaniline: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Properties in Chemical Characterization

N,N-Dibenzylaniline (CAS No. 91-73-6) is an organic compound featuring an aniline core substituted with two benzyl groups on the nitrogen atom.[1][2] Its molecular formula is C₂₀H₁₉N, and it has a molar mass of 273.37 g/mol .[2] In its solid state, it typically appears as white to light yellow crystals.[1][2] Understanding the physical properties of a compound like N,N-Dibenzylaniline is fundamental for its identification, purity assessment, and the design of synthetic and purification protocols.[3] The melting and boiling points are particularly crucial, as they are intrinsic properties sensitive to impurities.[4] A sharp, well-defined melting point range is often indicative of a pure substance, whereas a depressed and broad melting range suggests the presence of contaminants.[3][4] Similarly, the boiling point at a given pressure is a characteristic constant for a pure volatile compound.[5][6]

Quantitative Data Summary: Melting and Boiling Points of N,N-Dibenzylaniline

The physical properties of N,N-Dibenzylaniline have been well-documented across various chemical literature and supplier specifications. The following table summarizes the key values for its melting and boiling points.

| Physical Property | Value | Conditions |

| Melting Point | 66.0 - 73.0 °C[7] | Atmospheric Pressure |

| 69 - 71 °C[8][9] | Atmospheric Pressure | |

| 70 °C[10][11] | Atmospheric Pressure | |

| 68.0 to 71.0 °C | Atmospheric Pressure | |

| Boiling Point | 180 °C[8][9][10][11][12] | 1 mmHg |

| >300 °C[2] | Atmospheric Pressure (decomposes) |

It is important to note that the boiling point is reported at reduced pressure (1 mmHg) because N,N-Dibenzylaniline has a high boiling point at atmospheric pressure and is prone to decomposition at elevated temperatures.

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is a cornerstone of laboratory practice in organic chemistry. The methodologies described herein are standard, reliable procedures that ensure reproducible and accurate results.

Melting Point Determination: The Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[4]

-

Sample Preparation: A small amount of dry, finely powdered N,N-Dibenzylaniline is introduced into a capillary tube, which is sealed at one end.[13][14] The tube is then gently tapped to compact the sample to a height of 1-2 mm.[14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.[14]

-

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, thus yielding an accurate measurement.

Boiling Point Determination: The Micro Boiling Point Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] At this temperature, the liquid undergoes a phase transition to a gas.[5] For compounds like N,N-Dibenzylaniline that have high boiling points, determination at reduced pressure is often necessary to prevent decomposition. The following protocol describes a common method for determining the boiling point of a small amount of liquid.

-

Sample Preparation: A small amount of N,N-Dibenzylaniline is placed in a small test tube or fusion tube.[5][15]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[5][15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[5][15]

-

Heating and Observation: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5] The heat is then removed.

-

Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[5]

-

Causality: This method relies on the principle that the rapid stream of bubbles indicates the vapor pressure of the liquid has overcome the external pressure. As the liquid cools, the point at which it re-enters the capillary signifies that the vapor pressure is equal to the external pressure, which is the definition of the boiling point.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of N,N-Dibenzylaniline.

Caption: Experimental workflows for determining the melting and boiling points of N,N-Dibenzylaniline.

Conclusion

The melting and boiling points of N,N-Dibenzylaniline are well-defined physical properties that are essential for its identification and purity assessment in a laboratory setting. This guide has provided a comprehensive overview of these properties, including their accepted values and detailed, field-proven protocols for their experimental determination. By understanding the causality behind these experimental choices, researchers and drug development professionals can ensure the integrity and accuracy of their work with this compound.

References

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Studylib. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

ChemBK. (2024). Aniline, N,N-dibenzyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dibenzylaniline. PubChem. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibenzylaniline. Retrieved from [Link]

Sources

- 1. CAS 91-73-6: N,N-dibenzylaniline | CymitQuimica [cymitquimica.com]

- 2. Dibenzylaniline - Wikipedia [en.wikipedia.org]

- 3. athabascau.ca [athabascau.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vernier.com [vernier.com]

- 7. N,N-Dibenzylaniline, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. N,N-DIBENZYLANILINE CAS#: 91-73-6 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. Pharmaceutical and chemical intermediates,CAS#:91-73-6,NN-二苄基苯胺,N,N-DIBENZYLANILINE [en.chemfish.com]

- 13. scribd.com [scribd.com]

- 14. byjus.com [byjus.com]

- 15. byjus.com [byjus.com]

An In-depth Technical Guide to the Crystal Structure and Space Group of N,N-Dibenzylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibenzylaniline (C₂₀H₁₉N) is a tertiary amine characterized by an aniline core with two benzyl groups substituted on the nitrogen atom.[1] This compound serves as a significant intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[2][3] Understanding its three-dimensional structure is paramount for predicting its chemical behavior, reactivity, and potential applications in materials science and drug design. The spatial arrangement of the phenyl and benzyl groups influences intermolecular interactions, which in turn dictates the macroscopic properties of the crystalline solid, such as melting point, solubility, and stability.[1][4]

This technical guide provides a comprehensive overview of the crystal structure of N,N-Dibenzylaniline, grounded in experimentally determined data. We will delve into the methodologies for its synthesis and crystallization, present a detailed analysis of its crystallographic parameters, and discuss the implications of its molecular conformation and packing in the solid state.

Synthesis and Crystallization: From Molecule to Single Crystal

The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of N,N-Dibenzylaniline

N,N-Dibenzylaniline is typically synthesized via the nucleophilic substitution reaction between aniline and a benzyl halide, such as benzyl bromide.[2] The reaction involves the alkylation of the aniline nitrogen atom. To achieve high yields of the desired tertiary amine and minimize the formation of mono-benzyl or quaternary ammonium salt by-products, reaction conditions must be carefully controlled. One established method involves reacting aniline with benzyl bromide directly.[2] Alternative approaches aim to improve yield and simplify purification, such as using a base to promote the reaction and employing column chromatography for isolation.[3]

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and empirical optimization. For N,N-Dibenzylaniline, which is a solid at room temperature with a melting point of approximately 69-70°C, a common and effective method is slow evaporation from a suitable solvent system.[2][4]

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent or solvent mixture in which N,N-Dibenzylaniline has moderate solubility. Good candidates include ethanol, ether, or mixtures thereof.[2] The ideal solvent allows the compound to be fully dissolved when heated but promotes slow precipitation as the solution cools or the solvent evaporates.

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified N,N-Dibenzylaniline in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Slow Evaporation: Cover the vessel with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant, controlled temperature. The setup should be left in a vibration-free environment.

-

Crystal Harvesting: Over a period of several days to weeks, yellowish-white crystals should form.[1][2] Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor for X-ray diffraction analysis.

Crystal Structure Analysis

The definitive determination of the crystal structure of N,N-Dibenzylaniline was achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, revealing the arrangement of atoms in three-dimensional space.

Crystallographic Data and Parameters

N,N-Dibenzylaniline has been found to crystallize in the monoclinic crystal system.[2] The systematic absences observed in the diffraction pattern uniquely determined the space group to be P2₁/n. This space group is centrosymmetric and is a common arrangement for organic molecules. A subsequent study also identified a second polymorph, which interestingly crystallizes in the same monoclinic space group, P2₁/n, but with slightly different unit cell parameters.[5]

The crystallographic data for the primary polymorph are summarized in the table below.[2]

| Parameter | Value |

| Chemical Formula | C₂₀H₁₉N |

| Formula Weight | 273.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.751 |

| b (Å) | 9.060 |

| c (Å) | 29.522 |

| β (°) | 94.589 |

| Volume (ų) | 3131.9 |

| Z (Molecules per unit cell) | 2 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition 642961, as cited in reference[2][6].

Molecular Conformation and Crystal Packing

In the solid state, the N,N-Dibenzylaniline molecule adopts a conformation where the three phenyl rings are arranged in a propeller-like fashion around the central nitrogen atom. The nitrogen atom itself has a trigonal pyramidal geometry, as expected for a tertiary amine.

The packing of the molecules within the unit cell is governed by non-covalent interactions. In the case of N,N-Dibenzylaniline, the crystal structure is held together primarily by van der Waals forces.[2] There are no strong hydrogen bond donors in the molecule, so the packing is dominated by the weaker C-H···π interactions and dipole-dipole forces. The efficient packing of the bulky aromatic groups is a key determinant of the overall crystal lattice energy and stability. The presence of two molecules within each unit cell is consistent with the P2₁/n space group symmetry operations.[2]

Conclusion and Future Directions

The crystal structure of N,N-Dibenzylaniline has been unambiguously determined to belong to the monoclinic space group P2₁/n. The detailed knowledge of its solid-state conformation and intermolecular packing provides a critical foundation for computational modeling, understanding its physicochemical properties, and designing new derivatives with tailored functionalities. The existence of at least one other polymorph highlights the compound's ability to adopt different packing arrangements, a phenomenon of significant interest in the pharmaceutical industry where polymorphism can drastically affect a drug's bioavailability and stability. Future research could focus on exploring crystallization conditions to isolate other potential polymorphs and co-crystals, and on correlating the structural features with the compound's performance in various applications.

References

-

Bi, Quan-Xi; Tong, Hong-Bo; Zhou, Mei-Su (2007). "N,N-Dibenzylaniline". Acta Crystallographica Section E. 63 (4): o1809–o1810. Available at: [Link]

-

PubChem (n.d.). N,N-Dibenzylaniline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents (2011). CN102040527A - Preparation method of N,N-benzyl diphenylamine.

-

Tong, Hong-Bo; Zhou, Mei-Su; Bi, Quan-Xi; Chao, Jian-Bin (2007). "A new polymorph of N,N-dibenzylaniline". Acta Crystallographica Section E. 63 (11): o4425. Available at: [Link]

Sources

- 1. CAS 91-73-6: N,N-dibenzylaniline | CymitQuimica [cymitquimica.com]

- 2. Dibenzylaniline - Wikipedia [en.wikipedia.org]

- 3. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]

- 4. N,N-DIBENZYLANILINE CAS#: 91-73-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N-Dibenzylaniline | C20H19N | CID 66681 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Formation of N,N-Dibenzylaniline: A Mechanistic and Methodological Guide

Abstract

N,N-Dibenzylaniline is a tertiary amine of significant interest in organic synthesis, serving as a key intermediate in the production of dyes, pharmaceuticals, and other fine chemicals. Its synthesis provides a valuable case study for fundamental organic reactions, namely nucleophilic substitution and reductive amination. This technical guide offers an in-depth exploration of the primary mechanisms governing the formation of N,N-dibenzylaniline. It provides a detailed analysis of the reaction pathways, experimental protocols derived from peer-reviewed literature, and a discussion of the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a comprehensive understanding of this important transformation.

Introduction: The Significance of N,N-Dibenzylaniline

N,N-Dibenzylaniline is a tertiary aromatic amine characterized by an aniline core substituted with two benzyl groups on the nitrogen atom. Its molecular structure imparts unique properties that make it a versatile building block in organic chemistry. Beyond its role as an intermediate, the synthesis of N,N-dibenzylaniline itself offers a practical platform for studying fundamental reaction mechanisms, including the nuances of nucleophilic substitution at a benzylic carbon and the multi-step process of reductive amination. Understanding these pathways is crucial for optimizing reaction conditions, maximizing yields, and minimizing the formation of byproducts.

This guide will dissect the two predominant synthetic routes to N,N-dibenzylaniline:

-

Nucleophilic Substitution: The direct N-alkylation of aniline with a benzyl halide.

-

Reductive Amination: A two-step process involving the formation of an imine from aniline and benzaldehyde, followed by its reduction.

We will delve into the mechanistic underpinnings of each route, supported by authoritative sources, and provide detailed experimental protocols for their practical execution.

Mechanism of Formation via Nucleophilic Substitution